

# Sodium Pentaborate Pentahydrate: Application Notes and Protocols for Cosmetic Formulations

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## Compound of Interest

Compound Name: Sodium pentaborate pentahydrate

Cat. No.: B1171842

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## Introduction

**Sodium pentaborate pentahydrate**, a salt of boric acid, has historically been used in cosmetic formulations for various functions, including as a pH adjuster, buffering agent, emulsion stabilizer, and preservative.[1][2] However, significant regulatory and safety concerns, primarily related to reproductive toxicity, have led to stringent restrictions on its use in many regions, including a ban in the European Union.[3][4][5][6] These application notes provide a summary of its functions, regulatory status, and general protocols for evaluating its performance in cosmetic formulations, with a strong emphasis on the associated safety considerations.

## Physicochemical Properties and Functions in Cosmetics

**Sodium pentaborate pentahydrate** is a white, crystalline powder soluble in water.[7] In cosmetic formulations, its primary functions are:

- **pH Adjustment and Buffering:** It helps to establish and maintain the desired pH of a product, which is crucial for product stability and skin compatibility.[1][3]
- **Emulsion Stabilization:** In creams and lotions, it can aid in stabilizing oil-in-water emulsions, preventing the separation of oil and water phases.[3][8] It is particularly noted for its use in conjunction with beeswax to create stable emulsions.[9]

- Preservative Efficacy: Sodium borates exhibit some antibacterial and antifungal properties, contributing to the preservation of cosmetic products against microbial contamination.[3][10]
- Viscosity Control: It can be used to modify the thickness of liquid cosmetic products.[1]

## Regulatory and Safety Profile

The use of **sodium pentaborate pentahydrate** and other borates in cosmetics is highly regulated due to their classification as Category 1B reproductive toxicants.[3][4]

Regulatory Status Summary:

| Region              | Status      | Details   |
|---------------------|-------------|---|
| European Union (EU) | Prohibited  | Boric acid, borates, and tetraborates are listed on Annex II of the EU Cosmetic Regulation, banning their use in cosmetic products. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>   |
| United States (US)  | Restricted  | The Cosmetic Ingredient Review (CIR) Expert Panel concluded that sodium borate and boric acid are safe in cosmetic ingredients at concentrations of 5% or less. However, they should not be used on infant or injured skin. <a href="#">[1]</a> <a href="#">[11]</a> <a href="#">[12]</a> The reported frequency and concentrations of use have significantly decreased. <a href="#">[11]</a> |
| Canada              | Restricted  | Use is restricted under the Cosmetic Ingredient Hotlist, particularly for products intended for children under three and requiring warning labels for use on damaged skin. <a href="#">[3]</a>  |
| ASEAN               | Pending Ban | The ASEAN Cosmetic Committee has announced its intention to ban boron-based compounds in cosmetics.   |

Safety Concerns: The primary safety concern is reproductive and developmental toxicity.[\[3\]](#) While poorly absorbed through intact skin, absorption is increased through abraded or damaged skin.[\[13\]](#)

## Quantitative Data on Use in Cosmetics

The following table summarizes historical and recent use concentrations of sodium borate in cosmetic products in the United States, as reported by the FDA's Voluntary Cosmetic Registration Program (VCRP).[\[11\]](#)

Reported Use Concentrations of Sodium Borate:[\[11\]](#)

| Product Category           | Maximum Concentration of Use (2002) | Maximum Concentration of Use (2022) |
|----------------------------|-------------------------------------|-------------------------------------|
| Bath Soaps and Detergents  | up to 20% (diluted to ~3% in use)   | Not Reported                        |
| Other Shaving Preparations | Not Reported                        | 0.78%                               |

Note: Data for **sodium pentaborate pentahydrate** specifically is not available; the data pertains to sodium borate.

## Experimental Protocols

The following are general experimental protocols to evaluate the claimed functions of a cosmetic ingredient like **sodium pentaborate pentahydrate**.

### Protocol for Evaluating pH Buffering Capacity

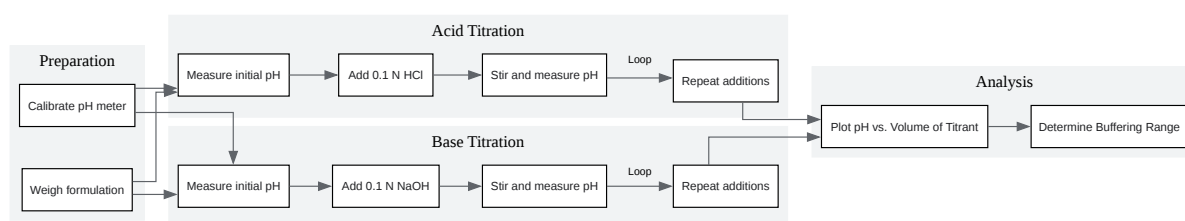
This protocol determines the ability of a formulation to resist changes in pH.

Materials:

- Test formulation
- pH meter with a calibrated electrode
- 0.1 N Sodium Hydroxide (NaOH) solution
- 0.1 N Hydrochloric Acid (HCl) solution
- Beakers and magnetic stirrer

## Procedure:

- Measure the initial pH of the test formulation.
- To a known weight of the formulation (e.g., 20 g), add a small, precise volume of 0.1 N HCl (e.g., 0.1 mL).
- Stir the mixture thoroughly until a stable pH reading is obtained.
- Record the pH.
- Repeat steps 2-4 with incremental additions of HCl until a significant pH drop is observed.
- Repeat the entire process in a separate sample using 0.1 N NaOH to assess resistance to alkaline stress.
- Plot the pH of the formulation against the volume of acid or base added to visualize the buffering capacity.



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Workflow for pH Buffering Capacity Evaluation.

## Protocol for Preservative Efficacy Testing (Challenge Test)

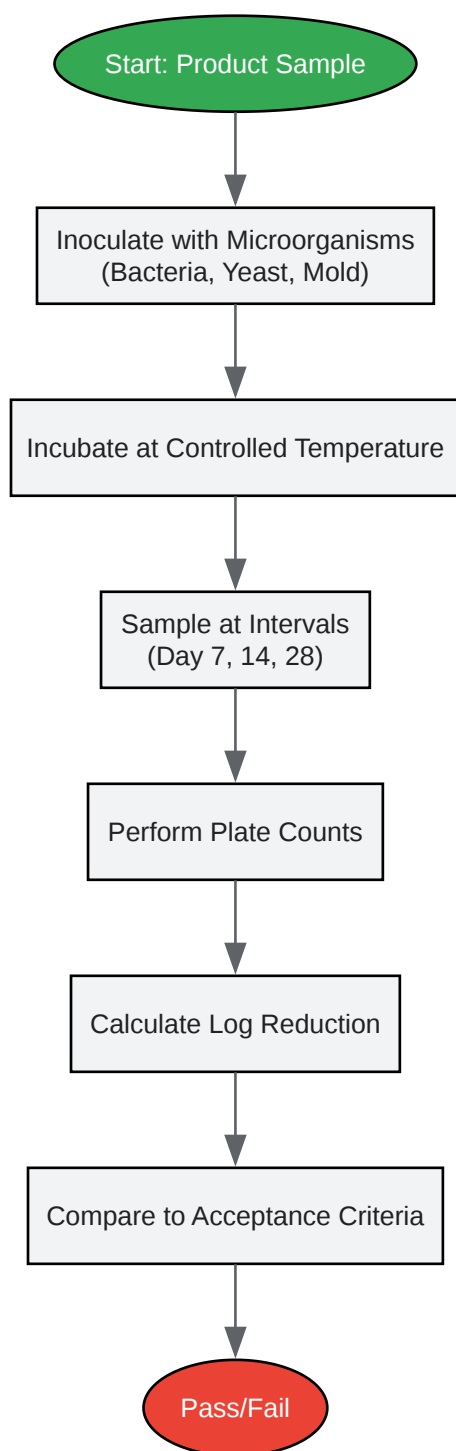
This protocol, based on standards like ISO 11930, evaluates the antimicrobial protection of a cosmetic product.[\[7\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

#### Materials:

- Test formulation in final packaging
- Cultures of relevant microorganisms (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Candida albicans*, *Aspergillus brasiliensis*)
- Sterile inoculum loop and pipettes
- Incubator
- Plating media

#### Procedure:

- Inoculate samples of the test formulation with a known concentration of the specified microorganisms.
- Store the inoculated samples at a controlled temperature (e.g.,  $22.5 \pm 2.5$  °C) and protect them from light.
- At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.
- Perform plate counts to determine the number of viable microorganisms remaining.
- Calculate the log reduction of each microorganism at each time point compared to the initial inoculum.
- Compare the log reduction values to the acceptance criteria defined in the standard (e.g., a 3-log reduction for bacteria and a 1-log reduction for yeast and mold within a specific timeframe).[\[15\]](#)[\[16\]](#)



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Preservative Efficacy Testing (Challenge Test) Workflow.

## Protocol for Emulsion Stability Testing

This protocol assesses the physical stability of an emulsion under accelerated conditions.[\[17\]](#)  
[\[18\]](#)[\[19\]](#)

#### Materials:

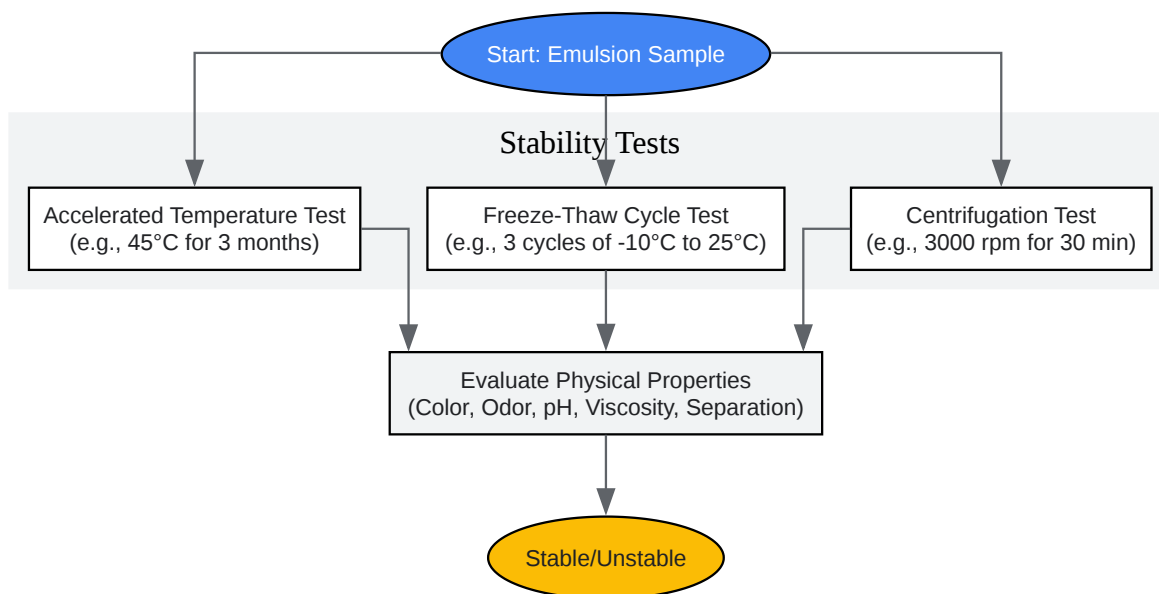
- Test emulsion in its final packaging and in glass containers
- Temperature-controlled ovens/chambers
- Refrigerator/freezer
- Centrifuge

#### Procedure:

- Accelerated Temperature Stability:
  - Store samples at elevated temperatures (e.g., 45°C) for a defined period (e.g., 3 months). This is intended to simulate a shelf life of approximately two years at room temperature.  
[\[17\]](#)
  - Store control samples at room temperature (25°C) and refrigerated (4°C).
  - Periodically evaluate samples for changes in color, odor, pH, viscosity, and signs of separation (creaming, coalescence).[\[17\]](#)
- Freeze-Thaw Cycle Testing:
  - Subject samples to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[\[17\]](#)[\[19\]](#)
  - Perform a minimum of three cycles.
  - After the cycles, visually inspect for separation or changes in texture.
- Centrifugation Test:
  - Heat the emulsion to 50°C.[\[19\]](#)



- Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[18][19]
- Inspect the sample for any signs of separation (creaming), which indicates potential instability.[18]



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